![molecular formula C5H11NO2 B577044 L-VALINE, [1-14C]- CAS No. 14330-62-2](/img/no-structure.png)

L-VALINE, [1-14C]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

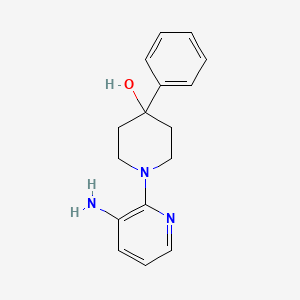

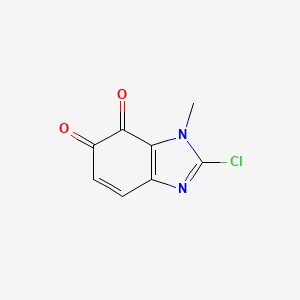

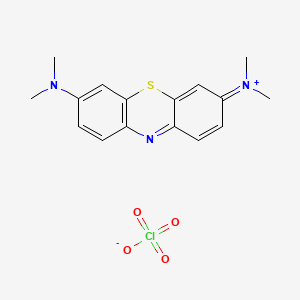

L-Valine is an essential amino acid that plays a crucial role in maintaining overall health and well-being . It is an isomer, which means it has the same molecular formula as another amino acid, D-Valine, but a different arrangement of atoms in space . The L-Valine isomer is the biologically active form that is utilized by the body . It is also a key component of proteins .

Molecular Structure Analysis

The structure of L-Valine consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain known as an isopropyl group . The isopropyl group gives L-Valine its distinctive branched shape . The study on the structural and electronic properties of crystalline L- and DL-Valine showed that electronic properties of the two forms of valine are similar at zero pressure .

Chemical Reactions Analysis

The physicochemical properties of L- and DL-Valine have been studied within the framework of density functional theory including van der Waals interactions . The results showed that electronic properties of the two forms of valine are similar at zero pressure . Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

Physical And Chemical Properties Analysis

The physicochemical properties of L- and DL-Valine have been studied within the framework of density functional theory including van der Waals interactions . The results showed that electronic properties of the two forms of valine are similar at zero pressure . Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

Mechanism of Action

Future Directions

The increased world amino acids needs, it is estimated that the production of amino acids can yield revenue of US$ 25.6 billion by 2022 and animal feed amino acids (BCAAs) is the largest and fastest-growing market with expected revenue of US$10.4 billion by 2022 . Therefore, future prospects for enhancing the current L-Valine production strategies are being discussed .

properties

CAS RN |

14330-62-2 |

|---|---|

Product Name |

L-VALINE, [1-14C]- |

Molecular Formula |

C5H11NO2 |

Molecular Weight |

119.14 |

IUPAC Name |

(2S)-2-amino-3-methylbutanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+2 |

InChI Key |

KZSNJWFQEVHDMF-QRTGCQPVSA-N |

SMILES |

CC(C)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.